1-溴-2-环丙氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

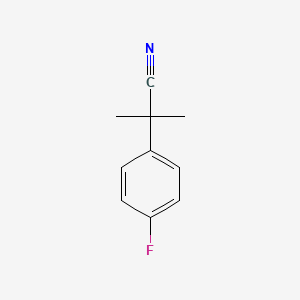

The compound 1-Bromo-2-cyclopropoxybenzene is a brominated aromatic compound that incorporates a cyclopropyl group as a substituent. This structure is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of the bromine atom makes it a good candidate for further functionalization through nucleophilic substitution or via palladium-catalyzed cross-coupling reactions .

Synthesis Analysis

The synthesis of bromophenol derivatives incorporating cyclopropane moieties has been explored, with the compounds showing significant inhibitory effects on carbonic anhydrase isoenzymes. These derivatives were obtained through reactions involving bromination and hydrolysis steps . Another study reported the synthesis of 1-Bromo-2-(cyclopropylidenemethyl)benzene, which was used in a palladium-catalyzed domino reaction with 2-alkynylbenzenamine to produce complex polycyclic structures .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be quite complex, with the potential for multiple isomers. For instance, the synthesis of dimethoxybromophenol derivatives resulted in various isomeric forms, which were then tested for their inhibitory effects on carbonic anhydrase isoenzymes . The molecular conformation and vibrational spectra of a related compound, 1-Bromo-2,3,5,6-tetramethylbenzene, have been investigated using both experimental techniques and theoretical calculations, highlighting the importance of intermolecular interactions in the crystal .

Chemical Reactions Analysis

1-Bromo-2-cyclopropoxybenzene and its derivatives are versatile in chemical reactions. For example, the palladium-catalyzed domino reaction mentioned earlier demonstrates the compound's ability to undergo complex cyclization processes . Additionally, CuI-catalyzed coupling reactions involving 1-bromo-2-iodobenzenes have been used to synthesize benzofurans, indicating the potential of brominated benzene derivatives in forming heterocyclic compounds . Furthermore, bromo-capped diruthenium compounds have been used for in situ bromine generation, which can facilitate bromination and aziridination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary widely depending on the specific substituents and molecular structure. For instance, the crystal structure of 1-Bromo-2,3,5,6-tetramethylbenzene changes with temperature, exhibiting different crystalline phases . The reactivity of these compounds in various chemical reactions, such as the CuI-catalyzed domino process or the electrochemical reduction in the presence of carbon dioxide , also reflects their diverse chemical properties.

科学研究应用

环扩张和复杂分子合成

1-溴-2-环丙氧基苯参与化学反应,导致合成复杂分子,如1-溴-1-铝环辛-2,4,6,8-四烯。这个过程展示了该分子在环扩张反应和结构复杂化合物形成中的实用性,为炔烃插入到Al-C键的机制提供了见解 (Agou et al., 2015)。

有机化合物合成中间体

该化合物作为1-溴-2,4-二硝基苯合成的中间体,这是各种药用和药用制剂、有机染料和有机电致发光材料的前体。这种应用突显了它在通过水硝化提高产物产率和纯度中的作用 (Xuan et al., 2010)。

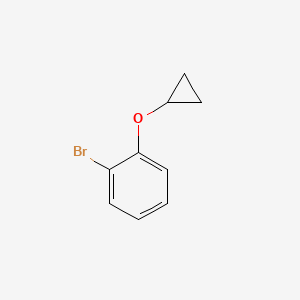

多米诺过程到苯并呋喃

1-溴-2-环丙氧基苯用于CuI催化的多米诺过程,导致2,3-二取代苯并呋喃的合成。这展示了它在促进分子间C-C键形成,然后是分子内C-O键形成方面的多功能性,扩展了可访问的苯并呋喃衍生物的范围 (Lu et al., 2007)。

二氢二苯并[b,d]呋喃-1(2H)-酮的开发

该化合物还在Cu催化合成3,4-二氢二苯并[b,d]呋喃-1(2H)-酮中起关键作用,强调了它在涉及Ullmann型C-芳基化和O-芳基化的区域选择性多米诺过程中的作用。这种方法允许创建取代产物,突显了它在合成复杂有机结构中的实用性 (Aljaar et al., 2012)。

钯催化反应

涉及1-溴-2-(环丙基亚甲基)苯的新颖钯催化多米诺反应展示了它在生成萘-2-基苯胺和茚喹啉中的潜力。这种应用揭示了该化合物在区域选择性环化过程中的重要性,为多样有机分子提供了一条道路 (Li et al., 2012)。

安全和危害

属性

IUPAC Name |

1-bromo-2-cyclopropyloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLULTGPYHKKSRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299849 |

Source

|

| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-cyclopropoxybenzene | |

CAS RN |

38380-86-8 |

Source

|

| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)